molecular formula C6H13NO B13334458 Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol

Cat. No.: B13334458
M. Wt: 115.17 g/mol
InChI Key: SHTKAZQCRDTBLT-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with both chiral centers in the R configuration, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Reduction: The key step involves the reduction of a suitable precursor to obtain the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve:

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the resulting distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(3R,5R)-5-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

SHTKAZQCRDTBLT-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1)CO

Canonical SMILES

CC1CC(CN1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.